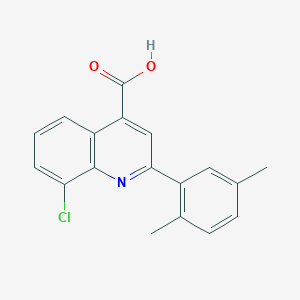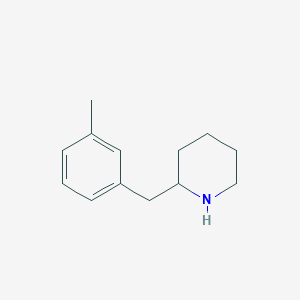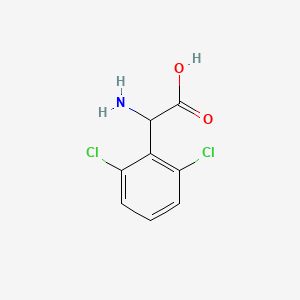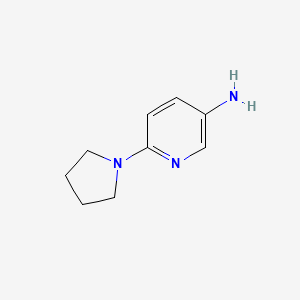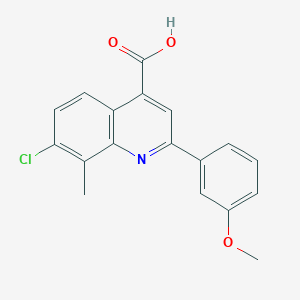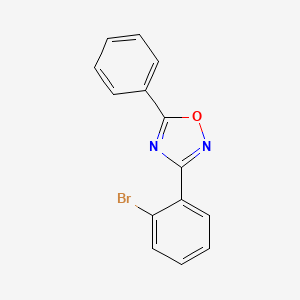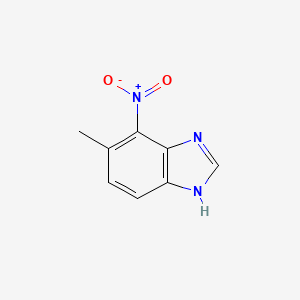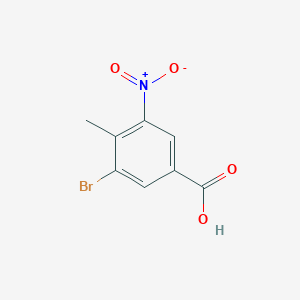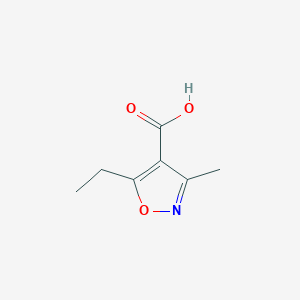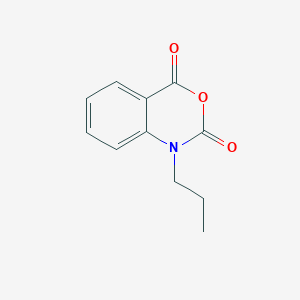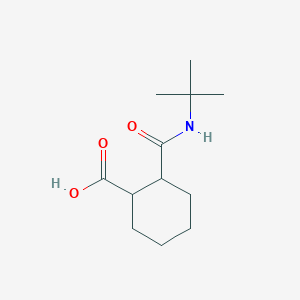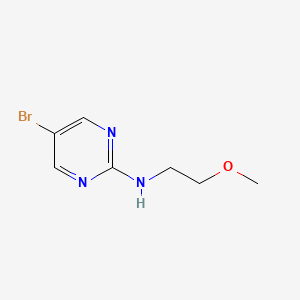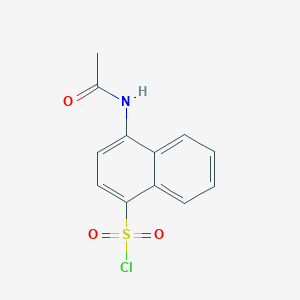
3-Bromo-4-ethoxybenzoic acid
Overview
Description
3-Bromo-4-ethoxybenzoic acid is a compound that is not directly mentioned in the provided papers, but its structural and functional characteristics can be inferred from the studies on similar brominated benzoic acid derivatives. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, which is a radical process . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene includes bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification . These methods highlight the complexity and the multi-step nature of synthesizing brominated benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized by the presence of bromine and other substituents on the aromatic ring. For example, the crystal structure of 2-bromoacetoxybenzoic acid shows a close structural analog to aspirin, with the carboxylic acid moiety twisted out of the plane of the aromatic ring . The presence of bromine can also influence the strength of halogen bonds, as seen in the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid, which exhibits Br...Br type II interactions .
Chemical Reactions Analysis
Brominated benzoic acid derivatives can undergo various chemical reactions, including nucleophilic substitution and reduction. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacts with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives . These reactions are crucial for further functionalization of the compounds and for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives are influenced by the substituents present on the aromatic ring. The presence of methoxy groups, for instance, can affect the strength of halogen bonds, as seen in the comparison of the Br...Br distances in different bromobenzoic acids . The thermal properties, such as heat capacities, and luminescence behaviors of lanthanide complexes with brominated benzoic acids have also been studied, indicating the potential for these compounds in materials science applications .
Scientific Research Applications
3-Bromo-4-ethoxybenzoic acid is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is typically a white to off-white powder or crystals . This compound is often used in proteomics research , which is a branch of molecular biology that studies proteins, particularly their structures and functions.
- Organic Synthesis : These compounds can serve as building blocks in the synthesis of more complex molecules .
- Pharmaceuticals : They can be used in the development of new drugs, although the specific applications would depend on the drug being developed .
- Agrochemicals : Similar compounds are used in the production of pesticides and other agricultural chemicals .
- Dyestuff : They can be used in the production of dyes .
- Organic Synthesis : These compounds can serve as building blocks in the synthesis of more complex molecules .
- Pharmaceuticals : They can be used in the development of new drugs, although the specific applications would depend on the drug being developed .
- Agrochemicals : Similar compounds are used in the production of pesticides and other agricultural chemicals .
- Dyestuff : They can be used in the production of dyes .
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKMWULLKHQZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389433 | |
| Record name | 3-BROMO-4-ETHOXYBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-ethoxybenzoic acid | |
CAS RN |
24507-29-7 | |
| Record name | 3-BROMO-4-ETHOXYBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


